(3,5-Dimethylphenyl)(piperidin-1-yl)methanone
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Overview
Description
(3,5-Dimethylphenyl)(piperidin-1-yl)methanone is an organic compound that features a piperidine ring attached to a methanone group, which is further connected to a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl)(piperidin-1-yl)methanone typically involves the reaction of 3,5-dimethylbenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3,5-Dimethylphenyl)(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3,5-dimethylphenyl)(piperidin-1-yl)methanone: Similar structure but with a chlorine substituent.
(3,5-Dimethylphenyl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
(3,5-Dimethylphenyl)(piperidin-1-yl)methanone is unique due to its specific substitution pattern on the aromatic ring and the presence of the piperidine ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other related compounds.
Properties
CAS No. |
59480-88-5 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H19NO/c1-11-8-12(2)10-13(9-11)14(16)15-6-4-3-5-7-15/h8-10H,3-7H2,1-2H3 |
InChI Key |
AQHJKBSQINEAON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCCC2)C |
Origin of Product |
United States |
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